2-Amino-4,4-difluorobutanoic acid
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Overview
Description
2-Amino-4,4-difluorobutanoic acid is an organic compound with the molecular formula C4H7F2NO2 It is a fluorinated amino acid, which means it contains fluorine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4,4-difluorobutanoic acid typically involves the use of fluorinated reagents and specific reaction conditions to introduce the fluorine atoms into the amino acid structure. One common method involves the alkylation of a glycine Schiff base with a fluorinated alkyl halide under basic conditions. The reaction is carried out in the presence of a chiral auxiliary to ensure the formation of the desired enantiomer .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of recyclable chiral auxiliaries and nickel complexes to facilitate the reaction and improve yield. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,4-difluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids with different functional groups.
Scientific Research Applications
2-Amino-4,4-difluorobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug design and development, particularly as a bioisostere of leucine.
Industry: Utilized in the production of fluorinated compounds with unique properties, such as increased metabolic stability and bioactivity
Mechanism of Action
The mechanism of action of 2-amino-4,4-difluorobutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as enzyme inhibition or altered protein function .
Comparison with Similar Compounds
- 2-Amino-4,4,4-trifluorobutanoic acid
- 2-Amino-3,3-difluoropropanoic acid
- 2-Amino-5,5-difluoropentanoic acid
Comparison: 2-Amino-4,4-difluorobutanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a balance between metabolic stability and bioactivity, making it a valuable compound in drug design and other applications .
Properties
IUPAC Name |
2-amino-4,4-difluorobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUCNIMDPZQXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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